2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
CAS No.: 1193388-10-1
Cat. No.: VC3368355
Molecular Formula: C10H12N2O2S2
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.
![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid - 1193388-10-1](/images/structure/VC3368355.png)
Specification
CAS No. | 1193388-10-1 |
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Molecular Formula | C10H12N2O2S2 |
Molecular Weight | 256.3 g/mol |
IUPAC Name | 2-(diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C10H12N2O2S2/c1-3-12(4-2)10-11-8-6(16-10)5-7(15-8)9(13)14/h5H,3-4H2,1-2H3,(H,13,14) |
Standard InChI Key | WKFJJVOHXSSENF-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=NC2=C(S1)C=C(S2)C(=O)O |
Canonical SMILES | CCN(CC)C1=NC2=C(S1)C=C(S2)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(Diethylamino)thieno[2,3-d] thiazole-5-carboxylic acid features a complex heterocyclic structure comprising fused thieno and thiazole rings. The thieno portion contains a sulfur atom, while the thiazole ring incorporates both sulfur and nitrogen atoms. A diethylamino group (N(CH2CH3)2) is attached to the second position of the thiazole ring, and a carboxylic acid group (COOH) is positioned at the fifth position of the thieno portion .
The heterocyclic core structure provides a planar, aromatic system that contributes to the compound's stability and potential for π-electron interactions with biological targets or in materials applications. The diethylamino substituent introduces a basic center, while the carboxylic acid group provides an acidic functionality, making this molecule amphoteric in nature.
Physical and Chemical Properties
The physical and chemical properties of 2-(Diethylamino)thieno[2,3-d] thiazole-5-carboxylic acid are summarized in the following table:
Property | Value |
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Molecular Formula | C10H12N2O2S2 |
Molecular Weight | 256.35 g/mol |
CAS Number | 1193388-10-1 |
Melting Point | 190-192°C |
Physical State | Solid |
InChI | 1S/C10H12N2O2S2/c1-3-12(4-2)10-11-8-6(16-10)5-7(15-8)9(13)14/h5H,3-4H2,1-2H3,(H,13,14) |
InChI Key | WKFJJVOHXSSENF-UHFFFAOYSA-N |
The compound contains several functional groups that contribute to its chemical reactivity. The carboxylic acid group can participate in acid-base reactions, esterification, and amidation processes, making it a versatile site for chemical modifications. The diethylamino group can act as a nucleophile and participate in alkylation reactions, while also providing a basic site that can be protonated under acidic conditions.
Based on the properties of structurally similar heterocyclic compounds, 2-(Diethylamino)thieno[2,3-d] thiazole-5-carboxylic acid likely exhibits solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and possibly limited solubility in alcohols. The carboxylic acid function may contribute to some water solubility under basic conditions when the acid is deprotonated to form the corresponding carboxylate salt.
Applications
The potential applications of 2-(Diethylamino)thieno[2,3-d] thiazole-5-carboxylic acid can be inferred from the known applications of similar heterocyclic compounds containing thieno and thiazole moieties.
Medicinal Chemistry
Heterocyclic compounds containing thieno and thiazole moieties have shown various biological activities, suggesting potential applications for 2-(Diethylamino)thieno[2,3-d] thiazole-5-carboxylic acid in medicinal chemistry:
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As a building block for the synthesis of potential pharmaceutical agents targeting various biological pathways
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As a possible scaffold for developing enzyme inhibitors or receptor modulators
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In the design of compounds with antimicrobial, antitumor, or other therapeutic properties
Similar heterocyclic compounds, such as thieno[2,3-d]triazole derivatives, have been explored for potential anticancer and antimicrobial properties. The presence of the diethylamino group in 2-(Diethylamino)thieno[2,3-d] thiazole-5-carboxylic acid may enhance cell membrane permeability and binding interactions with biological targets, potentially contributing to biological activity.
Materials Science
Thieno-based heterocycles have found applications in materials science, suggesting potential uses for 2-(Diethylamino)thieno[2,3-d] thiazole-5-carboxylic acid in:
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The development of organic electronic materials, such as conductive polymers or small-molecule semiconductors
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Photochemical applications, including as components in light-sensitive materials or photocatalysts
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As building blocks for functional polymers with specific optical, electronic, or mechanical properties
The extended π-conjugation in the fused ring system of 2-(Diethylamino)thieno[2,3-d] thiazole-5-carboxylic acid makes it potentially valuable for electronic materials applications, while the functional groups provide sites for incorporation into larger molecular systems.
Chemical Research
In organic and medicinal chemistry research, 2-(Diethylamino)thieno[2,3-d] thiazole-5-carboxylic acid may serve as:
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A versatile intermediate for the synthesis of more complex molecules, utilizing the carboxylic acid function for derivatization
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A model compound for studying structure-activity relationships of heterocyclic compounds
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A reagent for developing new synthetic methodologies involving heterocyclic chemistry
The compound's distinctive structure with multiple reactive sites makes it a potentially valuable building block for the construction of more complex molecular architectures with tailored properties.
Biological Activity
Structure-Activity Relationships
The specific structural features of 2-(Diethylamino)thieno[2,3-d] thiazole-5-carboxylic acid may contribute to its potential biological activities:
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The diethylamino group could enhance lipophilicity and cell penetration, potentially improving bioavailability
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The carboxylic acid function may facilitate interactions with biological targets through hydrogen bonding or ionic interactions with positively charged amino acid residues in proteins
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The fused heterocyclic system may enable π-stacking interactions with aromatic amino acid residues in enzyme binding sites or receptors
Further research would be necessary to elucidate the specific biological activities and mechanism of action of 2-(Diethylamino)thieno[2,3-d] thiazole-5-carboxylic acid. Structure-activity relationship studies, involving the synthesis and biological evaluation of structural analogs, would provide valuable insights into the impact of specific structural features on biological activity.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(Diethylamino)thieno[2,3-d] thiazole-5-carboxylic acid, providing context for understanding its properties and potential applications.
2-[(2-methylphenyl)amino]thieno[2,3-d] thiazole-5-carboxylic acid
This compound (C13H10N2O2S2) shares the thieno[2,3-d] thiazole-5-carboxylic acid core structure but features a (2-methylphenyl)amino group instead of a diethylamino group . The differences in the amino substituent likely affect properties such as:
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Molecular rigidity (the phenyl ring is more rigid than the diethyl groups)
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Electronic effects on the heterocyclic system due to the aromatic character of the phenyl ring
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Potential biological interactions, with the phenyl ring potentially engaging in π-stacking interactions with aromatic residues in biological targets
2-(dimethylamino)-1,3-thiazole-5-carboxylic acid
This compound lacks the fused thieno ring but contains the thiazole core with a dimethylamino group (rather than diethylamino) and a carboxylic acid group. The absence of the fused thieno ring results in:
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A smaller molecular structure with reduced lipophilicity
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Different electronic properties due to the absence of the additional aromatic ring
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Potentially different biological activities related to the simpler heterocyclic system
3H-Thieno[2,3-d]-1,2,3-triazole-5-carboxylicacid
This compound contains a triazole ring fused to a thiophene ring, rather than a thiazole ring, resulting in a different heterocyclic system with three consecutive nitrogen atoms in the triazole portion. These structural differences likely lead to:
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Different electronic properties due to the nitrogen-rich triazole ring
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Altered chemical reactivity patterns, particularly in relation to the additional nitrogen atoms
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Different biological interaction profiles, with the triazole portion potentially forming different hydrogen bonding patterns
Comparative Analysis
The structural differences between 2-(Diethylamino)thieno[2,3-d] thiazole-5-carboxylic acid and its analogs may result in distinct chemical and biological properties, as summarized in the following table:
These structural variations likely contribute to differences in physical properties (such as solubility and melting point), chemical reactivity, and biological activity profiles. Understanding these structure-property relationships is valuable for the rational design of compounds with specific desired properties for particular applications.
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